molecular formula C11H21ClN2O2 B12106667 Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride

Cat. No.: B12106667
M. Wt: 248.75 g/mol
InChI Key: LWGQWSDLRMTPCC-UHFFFAOYSA-N
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Description

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride is a chemical compound with the molecular formula C11H20N2O2. It is known for its unique bicyclic structure, which includes a diazabicyclo[2.2.2]octane core. This compound is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride typically involves the reaction of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The compound is often synthesized in a laboratory setting using standard organic synthesis techniques .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process includes the purification of raw materials, reaction under controlled temperature and pressure, and subsequent purification of the final product to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives. Substitution reactions can result in a variety of substituted products .

Scientific Research Applications

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also interact with enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride is unique due to its hydrochloride group, which enhances its solubility and reactivity. This makes it particularly useful in certain chemical reactions and applications where solubility is a critical factor .

Properties

Molecular Formula

C11H21ClN2O2

Molecular Weight

248.75 g/mol

IUPAC Name

tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate;hydrochloride

InChI

InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-7-8-4-5-9(13)6-12-8;/h8-9,12H,4-7H2,1-3H3;1H

InChI Key

LWGQWSDLRMTPCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CN2.Cl

Origin of Product

United States

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